molecular formula C18H22N4 B12801332 Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile CAS No. 14651-45-7

Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile

Cat. No.: B12801332
CAS No.: 14651-45-7
M. Wt: 294.4 g/mol
InChI Key: IEQJSTHTZVZKHN-UHFFFAOYSA-N
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Description

Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile: is a complex organic compound with the molecular formula C18H22N4. It is characterized by its unique spiro structure, which consists of two rings connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in the study of molecular interactions and biochemical pathways. Its stability and reactivity make it a valuable tool for probing the mechanisms of various biological processes .

Medicine

In medicine, Spiro[2Its unique structure could be exploited to design new therapeutic agents with specific biological activities .

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and versatility make it suitable for various industrial applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.10]dodecane-1,1,2,2-tetracarbonitrile
  • **Spiro[2.12

Properties

CAS No.

14651-45-7

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C18H22N4/c19-12-17(13-20)16(18(17,14-21)15-22)10-8-6-4-2-1-3-5-7-9-11-16/h1-11H2

InChI Key

IEQJSTHTZVZKHN-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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